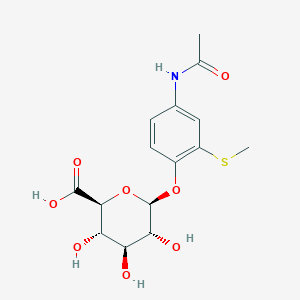

3-Thiomethylparacetamol glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiomethylparacetamol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO8S and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

3-Thiomethylparacetamol glucuronide serves as an important marker for understanding the metabolic pathways of paracetamol. The metabolism of paracetamol involves several pathways, including:

- Glucuronidation : The primary pathway for paracetamol metabolism, where it is converted into various glucuronides, including this compound.

- Sulfation : Another significant pathway where paracetamol is converted into sulfate conjugates.

Research indicates that variations in the activity of enzymes involved in these pathways can affect the levels of this compound in the body, which may have implications for individual responses to paracetamol therapy and toxicity risk .

Therapeutic Applications

While this compound itself may not be directly used therapeutically, its role as a metabolite can provide insights into the efficacy and safety of paracetamol:

- Biomarker for Toxicity : Elevated levels of this metabolite can indicate excessive paracetamol consumption, which is critical for diagnosing acetaminophen overdose. Monitoring its levels can help clinicians assess liver function and potential hepatotoxicity .

- Understanding Drug Interactions : The study of this compound can elucidate how other drugs may influence the metabolism of paracetamol through competitive inhibition or induction of metabolic enzymes.

Toxicological Studies

The toxicological profile of this compound is significant in assessing the safety of paracetamol:

- Hepatotoxicity : Research has shown that while paracetamol is generally safe at therapeutic doses, its overdose can lead to the formation of toxic metabolites. Understanding how this compound interacts with liver enzymes can help in predicting adverse effects .

- Case Studies : Various case studies have documented instances where patients experienced liver damage due to high levels of paracetamol metabolites, including glucuronides. These findings underscore the importance of monitoring these metabolites in clinical settings .

Research Insights and Future Directions

Recent studies have focused on improving our understanding of how this compound affects biological systems:

- Biological Activity Assessment : Investigations into its biological activity suggest that metabolites like this compound may have distinct pharmacological effects that warrant further exploration .

- Potential Development as a Therapeutic Agent : There is ongoing research into whether modifications to this compound could enhance its therapeutic properties or reduce toxicity associated with paracetamol use.

Properties

CAS No. |

78180-86-6 |

|---|---|

Molecular Formula |

C15H19NO8S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methylsulfanylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO8S/c1-6(17)16-7-3-4-8(9(5-7)25-2)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

HMZJUIVYCLFXAK-DKBOKBLXSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)SC |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)SC |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)SC |

Synonyms |

3-thiomethylacetaminophen glucuronide 3-thiomethylparacetamol glucuronide 3-TMAG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.